4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline
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Overview
Description
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline is a synthetic organic compound with the molecular formula C9H2Cl2F4N2 and a molecular weight of 285.02 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a quinazoline core. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
The synthesis of 4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinazoline ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use it to study the interactions of fluorinated compounds with biological systems, which can provide insights into drug design and development.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
4,7-Dichloro-8-fluoro-6-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline: This compound has a similar structure but differs in the position of the trifluoromethyl group.
7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline: This compound includes a bromine atom instead of a chlorine atom at the 7-position
Properties
Molecular Formula |
C9H2Cl2F4N2 |
---|---|
Molecular Weight |
285.02 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl2F4N2/c10-5-4(9(13,14)15)1-3-7(6(5)12)16-2-17-8(3)11/h1-2H |
InChI Key |
VWVULWUDDKYEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1C(F)(F)F)Cl)F)N=CN=C2Cl |
Origin of Product |
United States |
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